Methyl 5-chloro-2-hydroxybenzoate
Overview
Description
Methyl 5-chloro-2-hydroxybenzoate is a chemical compound that is structurally related to various synthesized compounds in the field of organic chemistry. While the specific compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the analysis of Methyl 5-chloro-2-hydroxybenzoate.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from commercially available precursors. For instance, the synthesis of Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate involves a six-step process starting with 2,5-dimethoxybenzaldehyde and 5-formylsalicylic acid . Similarly, the synthesis of methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate involves a one-pot synthesis method starting from 4,5-dinitro-1,2-benzenediamine and methyl 2-hydroxy-4-carboxybenzoate . These methods could potentially be adapted for the synthesis of Methyl 5-chloro-2-hydroxybenzoate by substituting the appropriate starting materials.
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using techniques such as X-ray crystallography, IR, UV-Vis, MS, and NMR spectroscopy. For example, the single crystal X-ray structure of methyl 4-hydroxybenzoate was determined, and extensive intermolecular hydrogen bonding was observed . Such analyses are crucial for understanding the three-dimensional arrangement of atoms in a molecule and can be applied to Methyl 5-chloro-2-hydroxybenzoate to predict its molecular interactions and stability.
Chemical Reactions Analysis
The reactivity of related compounds can be complex, involving various transformations and reactions. For instance, metachloroperoxybenzoic acid is used to mediate electrophilic cyclisation of allyl-hydroxyesters . Additionally, photolysis of certain precursors can lead to the generation of carbenes and subsequent reactions with alkenes . These studies demonstrate the types of chemical reactions that compounds with similar structures to Methyl 5-chloro-2-hydroxybenzoate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined through experimental and computational methods. The experimental FT-IR spectrum of methyl 4-hydroxybenzoate correlated strongly with the computed vibrational spectra, and the energies of the frontier orbitals were used to calculate chemical quantum parameters . These properties, such as solubility, melting point, and reactivity, are essential for the practical application of the compound in various fields, including pharmaceuticals and materials science.
Scientific Research Applications
Antibiotic Biosynthesis and Synthesis Studies : Methyl 5-chloro-2-hydroxybenzoate has been used in the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, which are important for the biosynthesis and synthesis of several antibiotic classes (Becker, 1984).
Pharmaceutical and Cosmetic Applications : The compound is closely related to methyl 4-hydroxybenzoate (methyl paraben), an anti-microbial agent used in cosmetics, personal-care products, and as a food preservative. Studies have focused on its crystal structure and pharmaceutical activity (Sharfalddin et al., 2020).
Development of New Chemical Entities : It has been used in the development of new chemicals for treating hyperproliferative and inflammatory disorders and cancer (Kucerovy et al., 1997).
Synthesis of Amino Acids for Medical Use : Methyl 5-chloro-2-hydroxybenzoate is utilized in synthesizing specific amino acids like methyl p-chloro-3-hydroxytyrosinates, which are used in medical applications (Girard et al., 1996).
Nervous System Research : The compound's effect on nervous conduction has been studied, particularly in the context of its use as a preservative in pharmaceuticals (Nathan & Sears, 1961).
Environmental Impact and Fate : Studies have been conducted on the occurrence, fate, and behavior of parabens (including methyl 5-chloro-2-hydroxybenzoate) in aquatic environments, focusing on their biodegradability and impact as endocrine disruptors (Haman et al., 2015).
Biomedical Imaging : The compound has been investigated for its potential use in biomedical imaging, particularly in the development of chemosensors for detecting specific ions in human cells (Ye et al., 2014).
Stabilization of Materials : Methyl 5-chloro-2-hydroxybenzoate and related compounds have been studied for their role as stabilizers and quenchers of singlet molecular oxygen, a key factor in material degradation (Soltermann et al., 1995).
Toxicology and Health Impact : There is significant research on the health aspects of methyl paraben, which is chemically similar to Methyl 5-chloro-2-hydroxybenzoate, focusing on its use as a preservative in food and cosmetics and its potential health impacts (Soni et al., 2002).
Photodegradation Studies : Research has also been conducted on the photodegradation of parabens, including Methyl 5-chloro-2-hydroxybenzoate, which is critical for understanding their environmental impact and degradation pathways (Gmurek et al., 2015).
Safety And Hazards
Methyl 5-chloro-2-hydroxybenzoate has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It has precautionary statements P261-P264-P271-P280-P302+P352-P305+P351+P338, suggesting measures to prevent and respond to exposure .
properties
IUPAC Name |
methyl 5-chloro-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWHRMZKJXOWFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063283 | |
Record name | Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chlorosalicylate | |
CAS RN |
4068-78-4 | |
Record name | Methyl 5-chloro-2-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4068-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-chlorosalicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004068784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 5-chlorosalicylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85495 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-chlorosalicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.617 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 5-CHLOROSALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M84L29Z8QR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.